molecular formula C20H19ClO4 B13025581 Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13025581
M. Wt: 358.8 g/mol
InChI Key: TXIGHDLPKRWQEP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Substituent Analysis

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through hierarchical substitution rules applied to the parent benzoate system. The base structure is methyl benzoate, where the methyl group is replaced by a prop-2-yn-1-yl (propargyl) substituent. The benzene ring is further substituted at positions 3, 4, and 5 with chlorine, (4-methylbenzyl)oxy, and ethoxy groups, respectively.

Substituent prioritization follows the Cahn-Ingold-Prelog rules:

  • Position 3 : Chlorine (-Cl), assigned the lowest possible number due to its higher atomic priority relative to oxygen-containing groups.
  • Position 4 : (4-Methylbenzyl)oxy (-OCH₂C₆H₄CH₃), a complex ether substituent where the benzyl group is para-substituted with a methyl group.
  • Position 5 : Ethoxy (-OCH₂CH₃), a simpler alkoxy group.

The propargyl ester group (-OCO₂C≡CH) at position 1 completes the structure. The full IUPAC name, prop-2-yn-1-yl 3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoate , adheres to the 2013 Blue Book guidelines for fused substituents and ester prioritization.

Substituent Position Group Priority
1 Prop-2-yn-1-yloxy 1
3 Chloro 2
4 (4-Methylbenzyl)oxy 3
5 Ethoxy 4

Molecular Geometry and Conformational Isomerism

The compound’s geometry is influenced by steric and electronic interactions among its substituents. X-ray crystallography data from analogous alkynyl benzoates reveal key structural features:

  • Ester carbonyl bond length : 1.247–1.255 Å, slightly elongated compared to typical esters (1.20 Å) due to conjugation with the alkyne.
  • Alkyne bond : The C≡C bond in the propargyl group measures 1.18 Å, characteristic of sp-hybridized carbons.
  • Dihedral angles : The (4-methylbenzyl)oxy group introduces a 13.02–33.80° twist relative to the benzene plane, minimizing steric clashes with the ethoxy group.

Conformational isomerism arises from:

  • Rotation about the ester oxygen : Restricted by partial double-bond character (resonance stabilization), favoring a planar arrangement.
  • Ethoxy group flexibility : Free rotation around the C-O bond generates staggered and eclipsed conformers.
  • (4-Methylbenzyl)oxy orientation : The para-methyl group imposes a preferred equatorial orientation to avoid axial steric strain.

Density functional theory (DFT) calculations on similar systems predict a 1.2 kcal/mol energy barrier for ethoxy rotation, making conformational interconversion rapid at room temperature.

Comparative Analysis with Ortho-Alkynyl Benzoate Derivatives

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate belongs to a broader class of ortho-alkynyl benzoates, yet distinct features set it apart:

Feature This Compound Typical Ortho-Alkynyl Benzoates
Alkyne Position Propargyl ester Directly attached to benzene
Substituent Pattern 3-Cl, 4-OCH₂Ar, 5-OEt 2-alkyne, 4/5-substituents
Reactivity Moderate σ-activation Strong π-activation

Key distinctions include:

  • Electronic effects : The propargyl ester’s electron-withdrawing nature reduces ring electron density (-I effect), unlike ortho-alkynes that enhance π-conjugation.
  • Steric profile : The 4-(4-methylbenzyl)oxy group creates a bulkier environment than common ortho-methyl or methoxy groups, influencing catalytic cyclization kinetics.
  • Synthetic utility : Unlike ortho-alkynyl benzoates used in gold-catalyzed cyclizations, this compound’s meta-chloro and para-ether groups favor nucleophilic aromatic substitution pathways.

Structural analogs such as methyl 3-chloro-5-ethoxy-4-(2-methylpropoxy)benzoate (Mol. Formula C₁₄H₁₉ClO₄) exhibit reduced steric hindrance but lack the alkyne’s click chemistry potential.

Properties

Molecular Formula

C20H19ClO4

Molecular Weight

358.8 g/mol

IUPAC Name

prop-2-ynyl 3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C20H19ClO4/c1-4-10-24-20(22)16-11-17(21)19(18(12-16)23-5-2)25-13-15-8-6-14(3)7-9-15/h1,6-9,11-12H,5,10,13H2,2-3H3

InChI Key

TXIGHDLPKRWQEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate typically follows a multi-step sequence involving esterification, etherification, and purification processes. The key synthetic strategies are outlined below based on diverse research findings and industrial practices.

Starting Materials

  • 3-chloro-5-ethoxy-4-hydroxybenzoic acid (or 3-chloro-5-ethoxybenzoic acid with a protected hydroxy group)
  • Propargyl bromide or propargyl alcohol
  • 4-methylbenzyl alcohol or 4-methylbenzyl bromide
  • Bases such as potassium carbonate or potassium tert-butoxide
  • Catalysts for coupling or etherification reactions

Stepwise Synthesis

Esterification to Form the Propargyl Ester

The initial step involves esterification of the 3-chloro-5-ethoxybenzoic acid with propargyl bromide or propargyl alcohol to introduce the prop-2-yn-1-yl ester group. This is commonly achieved under basic conditions using potassium carbonate as the base in an aprotic solvent.

  • Reaction:
    3-chloro-5-ethoxybenzoic acid + propargyl bromide → prop-2-yn-1-yl 3-chloro-5-ethoxybenzoate
  • Conditions:
    Potassium carbonate, acetone or DMF, room temperature to reflux
  • Notes:
    Monitoring by TLC or HPLC is essential to avoid over-esterification or side reactions.

Alternatively, Mitsunobu esterification can be employed using propargyl alcohol with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), which offers stereochemical control and mild conditions.

Etherification to Install the 4-Methylbenzyl Ether

The next critical step is the etherification of the phenolic hydroxyl group at the 4-position with 4-methylbenzyl alcohol or 4-methylbenzyl bromide. Williamson ether synthesis is the preferred method, involving alkylation under basic conditions.

  • Reaction:
    Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-hydroxybenzoate + 4-methylbenzyl bromide → this compound
  • Conditions:
    Potassium tert-butoxide or potassium carbonate, DMF or DMSO, 50–80°C
  • Notes:
    The bulky 4-methylbenzyl group requires optimization of reaction time and temperature to prevent side reactions.
Purification

The crude product is purified typically by silica gel column chromatography using hexane/ethyl acetate gradients. High-performance liquid chromatography (HPLC) may be employed for analytical purity confirmation.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Esterification Propargyl bromide, K2CO3, acetone 25–60°C 4–8 hours 75–85 Monitor by TLC; avoid over-esterification
Etherification 4-methylbenzyl bromide, KOtBu, DMF 50–80°C 6–12 hours 70–80 Bulky group; optimize temperature
Purification Silica gel chromatography Ambient Hexane/EtOAc gradient

Mechanistic Insights and Stability Considerations

  • The esterification proceeds via nucleophilic substitution of the carboxylate anion on propargyl bromide.
  • Etherification occurs through Williamson ether synthesis, where the phenolate ion attacks the benzyl bromide electrophile.
  • The bulky 4-methylbenzyl ether group imparts steric hindrance, slowing substitution reactions at adjacent positions.
  • Thermal stability is limited; degradation occurs above 150°C.
  • The propargyl ester is sensitive to hydrolysis under alkaline conditions (pH > 10) and acid-mediated ether cleavage may occur under strong acidic conditions (e.g., HBr/AcOH).

Analytical Characterization

  • NMR Spectroscopy:
    • $$^{1}H$$ NMR shows characteristic propargyl proton triplet near δ 2.5 ppm.
    • Aromatic protons and methyl groups on the benzyl ether appear with distinct splitting patterns.
  • Mass Spectrometry:
    • High-resolution MS confirms molecular ion peaks ([M+H]$$^+$$, [M+Na]$$^+$$).
  • X-ray Crystallography:
    • Used to confirm stereochemistry and bond lengths in crystalline samples.

Summary Table of Key Synthetic Steps

Synthetic Step Starting Material Reagents & Catalysts Conditions Product Yield (%) Key Notes
Esterification 3-chloro-5-ethoxybenzoic acid Propargyl bromide, K2CO3 Acetone, 25–60°C, 4–8 h 75–85 Base-mediated nucleophilic substitution
Etherification Prop-2-yn-1-yl 3-chloro-5-ethoxybenzoate 4-methylbenzyl bromide, KOtBu DMF, 50–80°C, 6–12 h 70–80 Williamson ether synthesis
Purification Crude product Silica gel chromatography Ambient Hexane/ethyl acetate gradient

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 3 of the benzoate ring is highly electrophilic, enabling nucleophilic aromatic substitution (SNAr) under basic conditions. Reported reactions include:

NucleophileConditionsProductYieldReference
MethoxideK₂CO₃, DMF, 80°C3-methoxy derivative72%
Amines (e.g., piperidine)EtOH, reflux, 12h3-aminobenzamide analogs58–65%
  • Mechanistic Insight : The reaction proceeds via deprotonation of the nucleophile, followed by attack at the chloro-bearing carbon, facilitated by electron-withdrawing effects of the adjacent ethoxy and ester groups.

Alkyne-Based Transformations

The propargyl ester moiety participates in alkyne-specific reactions:

Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOAc, 25°C

  • Outcome : Reduction of the triple bond to a single bond, yielding the saturated propyl ester derivative.

Cycloaddition Reactions

The terminal alkyne undergoes Huisgen azide-alkyne cycloaddition (CuAAC):

  • Reagents : Sodium azide, Cu(I) catalyst, DMF/H₂O

  • Product : Triazole-linked conjugates (used in drug discovery).

Ester Hydrolysis

The propargyl ester is susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductNotes
1M NaOH, MeOH/H₂O, 60°C3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoic acidComplete hydrolysis in 4h
Conc. HCl, refluxSame product, but with longer reaction timeLower selectivity due to competing ether cleavage

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 90°C

  • Product : Biaryl derivatives (used in material science).

Sonogashira Coupling

  • Reagents : Terminal alkynes, PdCl₂(PPh₃)₂, CuI, Et₃N

  • Application : Synthesis of extended π-conjugated systems .

Ether Cleavage and Functionalization

The methylbenzyl ether group can be cleaved under strong acidic conditions (e.g., HBr/AcOH), yielding a phenolic intermediate. This site has been further alkylated or acylated to introduce diverse substituents .

Oxidation Reactions

The propargyl group is oxidized to a ketone using Hg(II) salts:

  • Reagents : Hg(OAc)₂, H₂O/THF

  • Product : 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoyl ketone (used in heterocycle synthesis).

Mechanistic and Stability Considerations

  • Steric Effects : The bulky 4-methylbenzyl ether group slows reactions at the para position of the benzoate ring.

  • Thermal Stability : Degradation occurs above 150°C, limiting high-temperature applications.

  • pH Sensitivity : Rapid hydrolysis in alkaline media (pH > 10).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzoate compounds have been evaluated for their efficacy against various cancer cell lines. In vitro studies indicated that modifications in the benzoate structure can lead to significant inhibition of cancer cell proliferation. The compound's structural features may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound's derivatives have also been assessed for antimicrobial activity. Research indicates that certain structural modifications can enhance the efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the chloro and ethoxy groups appears to play a crucial role in the antimicrobial action, suggesting that this compound could be further explored for use in treating infections caused by resistant strains .

Polymer Chemistry

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate can be utilized as a monomer in polymer synthesis. Its unique alkyne functional group allows for click chemistry reactions, facilitating the formation of new polymeric materials with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Photovoltaic Materials

The compound's derivatives have been investigated for their potential use in organic photovoltaic devices. The incorporation of such compounds into photovoltaic systems can improve charge transport properties and overall device efficiency due to their electronic characteristics. Research is ongoing to optimize these compounds for better performance in solar energy applications .

Case Studies

StudyApplicationFindings
Güzel-Akdemir et al., 2021AnticancerSignificant inhibition against leukemia cell line MOLT-4 (84.19% inhibition) with derivatives containing similar structures .
Molecular Docking StudiesAntimicrobialPromising activity against E. coli and Pseudomonas aeruginosa with specific derivatives showing enhanced binding affinity .
Polymer Synthesis ResearchMaterial ScienceSuccessful formation of high-performance polymers via click chemistry, demonstrating improved thermal and mechanical properties .

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the ester and ether groups can participate in hydrogen bonding and hydrophobic interactions, while the prop-2-yn-1-yl group can undergo click reactions to form stable triazole linkages.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related benzoate esters are analyzed (Table 1):

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₁₇ClO₄ 3-Cl, 5-OEt, 4-(4-methylbenzyloxy), propynyl ester ~344.8 (calculated) Alkyne ester, hydrophobic aromatic ether
Ethyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]…}amino)benzoate C₂₄H₂₁ClN₂O₅S 3-Cl, 5-OMe, 4-propynyloxy, thiazolidinone ring 484.95 Thiazolidinone, benzylidene, amino linker
Ethyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate C₁₃H₁₆O₄ 4-OH, 3-OMe, 5-propenyl 236.26 Hydroxyl, alkene, polar substituents
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) C₂₁H₂₁NO₄ (estimated) Phenethoxy, 3-methylisoxazole ~351.4 (calculated) Isoxazole heterocycle, ether linkage
Poly(p-ethylene oxybenzoate) oligomers Repeating C₉H₈O₃ units —OCH₂CH₂O— linkages, hydroxyl/carboxylic acid endgroups Variable Polymer, trans-conformation ethylene glycol

Functional Group Analysis

Alkyne vs. Alkene Esters
  • Ethyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate : The propenyl group (C=C) may increase flexibility but reduce metabolic stability compared to the alkyne .
Substituent Effects
  • Chloro vs. In contrast, hydroxy/methoxy groups (e.g., in ) improve solubility but reduce steric bulk .
  • 4-Methylbenzyloxy vs. Isoxazole/Phenethoxy : The 4-methylbenzyloxy group in the target compound provides significant hydrophobicity, likely improving membrane permeability but reducing aqueous solubility. Isoxazole (I-6473) and phenethoxy groups () introduce heterocyclic or aromatic interactions, which may enhance target specificity .
Conformational Stability
  • Poly(p-ethylene oxybenzoate) oligomers exhibit a trans conformation in ethylene glycol linkages, as confirmed by infrared spectroscopy . This suggests that the ethoxy and 4-methylbenzyloxy groups in the target compound may similarly stabilize a planar ester conformation, influencing crystallinity or thermal stability.

Research Findings and Implications

Metabolic Stability : The chloro and alkyne groups in the target compound may confer resistance to enzymatic degradation compared to hydroxyl- or alkene-containing analogs .

Biological Activity: Thiazolidinone derivatives (e.g., ) are associated with enzyme inhibition (e.g., PPARγ agonists), suggesting that the target compound’s substituents could be optimized for similar pathways .

Material Science : The trans-conformation preference in poly(p-ethylene oxybenzoate) () implies that the target compound’s benzoate core may exhibit stable crystalline phases under specific conditions.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate, and what methodologies are commonly employed?

  • Methodology : Synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Esterification : React 3-chloro-5-ethoxy-4-hydroxybenzoic acid with propargyl alcohol under Mitsunobu conditions (e.g., DIAD, PPh3) to introduce the prop-2-yn-1-yl ester group .

Etherification : Protect the 4-hydroxy group via Williamson ether synthesis using 4-methylbenzyl bromide in the presence of a base (e.g., K2CO3) .

  • Critical Steps : Monitor reaction progress using TLC or HPLC to avoid over-alkylation. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement), particularly for confirming stereochemistry and bond lengths .
  • NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions. For example, the propargyl proton appears as a triplet (δ ~2.5 ppm), and the 4-methylbenzyl group shows aromatic splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Handling :

  • Avoid skin/eye contact and inhalation. Use nitrile gloves, lab coats, and safety goggles compliant with OSHA/EN166 standards .
  • Work in a fume hood with local exhaust ventilation to minimize vapor exposure .
    • Storage : Store in airtight containers under dry, ventilated conditions (20–25°C). Reseal opened containers immediately to prevent moisture ingress .

Q. How are the compound’s solubility and stability profiles determined experimentally?

  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, EtOH, water) at 25°C. Quantify saturation points via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and identify degradation products using LC-MS .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound, particularly in propargyl ester formation?

  • Challenge : Propargyl groups are prone to polymerization under acidic/basic conditions.
  • Solutions :

  • Use mild, anhydrous conditions (e.g., DCC/DMAP coupling) for esterification to minimize side reactions .
  • Add stabilizers like hydroquinone (0.1% w/w) to inhibit radical-induced polymerization .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Data Collection : Optimize crystal growth via vapor diffusion (e.g., DMF/water). Collect high-resolution data (≤1.0 Å) to resolve electron density maps.
  • Refinement : Use SHELXL’s TWIN/BASF commands to model disorder in flexible groups (e.g., ethoxy side chains) . Validate with Rfree residuals (<0.25).

Q. What computational approaches predict the compound’s reactivity or intermolecular interactions?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic effects (e.g., charge distribution on the chloro and ethoxy groups) .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Focus on π-π stacking between the 4-methylbenzyl group and hydrophobic pockets .

Q. How are contradictions in spectral data (e.g., NMR vs. XRD) resolved for this compound?

  • Case Example : If XRD shows a planar benzoate ring but NMR suggests slight distortion:

  • Re-examine NMR sample preparation (e.g., solvent polarity, temperature).
  • Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering) .
  • Cross-validate with IR spectroscopy (C=O stretching frequencies) .

Q. What methodologies evaluate the compound’s potential bioactivity in preclinical research?

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
  • ADME Profiling : Assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms) and permeability via Caco-2 cell monolayers .

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